
4-chloro-2-ethylphthalazin-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-2-ethylphthalazin-1-one is a chemical compound that belongs to the phthalazine family. Phthalazines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. This compound is characterized by the presence of a chlorine atom at the 4th position and an ethyl group at the 2nd position of the phthalazine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-ethylphthalazin-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phthalic anhydride and ethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving heating and the use of catalysts to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and quality control measures ensures the consistency and purity of the final product.
化学反应分析
Types of Reactions
4-chloro-2-ethylphthalazin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazinone derivatives, while substitution reactions can produce a variety of functionalized phthalazines.
科学研究应用
4-chloro-2-ethylphthalazin-1-one has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-chloro-2-ethylphthalazin-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
相似化合物的比较
Similar Compounds
Phthalazine: The parent compound of the phthalazine family.
4-chlorophthalazine: A similar compound with a chlorine atom at the 4th position but without the ethyl group.
2-ethylphthalazine: A compound with an ethyl group at the 2nd position but without the chlorine atom.
Uniqueness
4-chloro-2-ethylphthalazin-1-one is unique due to the presence of both the chlorine atom and the ethyl group, which may confer distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C10H9ClN2O |
|---|---|
分子量 |
208.64 g/mol |
IUPAC 名称 |
4-chloro-2-ethylphthalazin-1-one |
InChI |
InChI=1S/C10H9ClN2O/c1-2-13-10(14)8-6-4-3-5-7(8)9(11)12-13/h3-6H,2H2,1H3 |
InChI 键 |
PUHCEZOYSNPFEV-UHFFFAOYSA-N |
规范 SMILES |
CCN1C(=O)C2=CC=CC=C2C(=N1)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
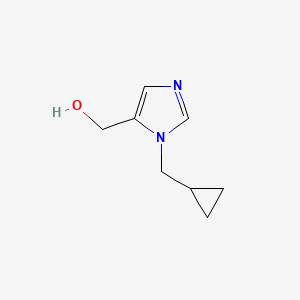
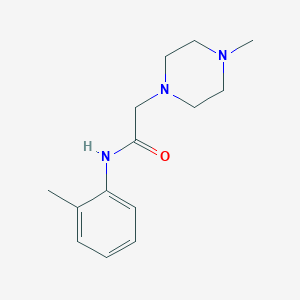
![6-Methoxybenzo[b]thiophene-2-carbonitrile](/img/structure/B8684435.png)
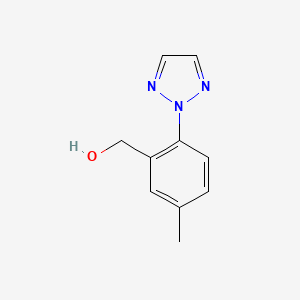
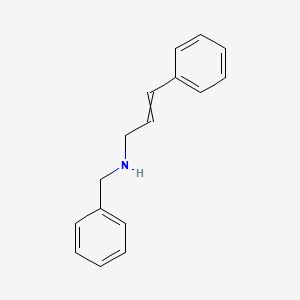
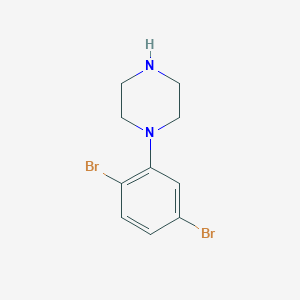
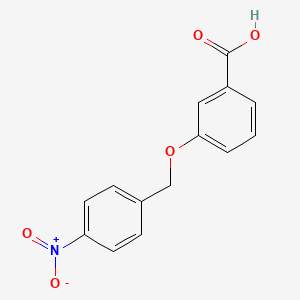
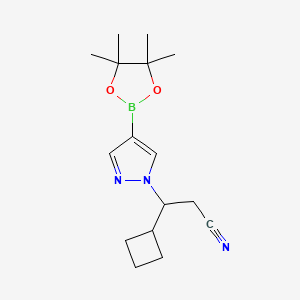
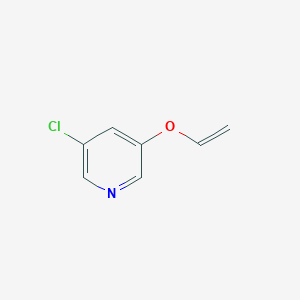
![Ethyl 5-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B8684476.png)
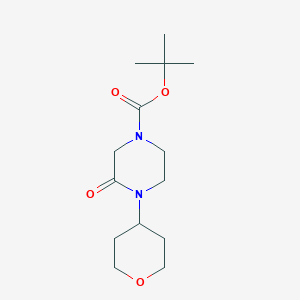
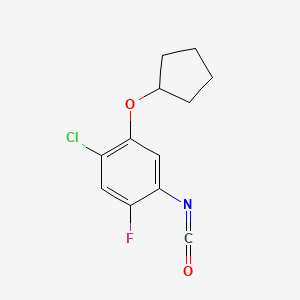
![4H-benzo[b]imidazo[1,2-d][1,4]oxazine-2-carboxylic acid](/img/structure/B8684524.png)
![2-{[(3,4-Dichlorophenyl)methyl]amino}propan-1-ol](/img/structure/B8684528.png)
